15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

Description

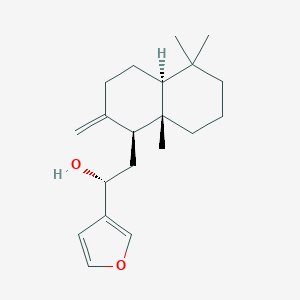

15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene is a labdane-type diterpenoid characterized by a bicyclic carbon skeleton with an epoxy group bridging C15 and C16 and a hydroxyl group at the C12 position in the R-configuration. Its molecular formula is C₂₀H₃₀O₂, with a molecular weight of 302.50 g/mol and a topological polar surface area (TPSA) of 33.40 Ų . This compound is isolated from natural sources such as the seeds of Aframomum aulacocarpos and is commercially available as a white crystalline powder (CAS: 61597-55-5) for pharmaceutical research .

Properties

IUPAC Name |

(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(furan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJODEDKXJPYIBN-HLNWXESRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boukouvalas Reduction-Epoxidation Method

The most widely cited synthetic route for 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene involves a two-step reduction-epoxidation sequence starting from 12-Hydroxy-8(17),13-labdadien-16,15-olide. Developed by Boukouvalas et al. (2006), this method achieves an 84% yield through selective reduction followed by acid-mediated epoxide formation.

Reaction Conditions and Mechanism

-

Reduction with Diisobutylaluminium Hydride (DIBAL-H):

The lactone moiety of 12-Hydroxy-8(17),13-labdadien-16,15-olide is reduced using DIBAL-H in a toluene/tetrahydrofuran (THF) solvent system at -78°C for 3.5 hours. This step selectively reduces the lactone to a diol while preserving the labdane skeleton’s double bonds. -

Epoxidation via Hydrochloric Acid (HCl) Quenching:

The diol intermediate is treated with HCl at temperatures ranging from -78°C to 20°C, inducing cyclization to form the 15,16-epoxide. This step establishes the critical stereochemistry at C12 (R-configuration) and C15–C16 (epoxide).

Key Data Table: Boukouvalas Synthetic Protocol

| Parameter | Details |

|---|---|

| Starting Material | 12-Hydroxy-8(17),13-labdadien-16,15-olide |

| Reagents | DIBAL-H (1.2 equiv), HCl (2.0 equiv) |

| Solvent System | Toluene/THF (4:1 v/v) |

| Temperature | -78°C (Step 1); -78°C → 20°C (Step 2) |

| Reaction Time | 3.5 hours (Step 1); 12 hours (Step 2) |

| Yield | 84% |

| Stereochemical Outcome | 12R,15S,16R configuration confirmed via NMR and X-ray crystallography |

This method is favored for its reproducibility and high yield but requires stringent temperature control to avoid side reactions such as over-reduction or epoxide ring-opening.

Natural Extraction and Structural Modification

Isolation from Croton Species

15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene has been isolated from several Croton species, notably C. lechleri and C. zambesicus, which produce clerodane and labdane diterpenoids as secondary metabolites.

Extraction Protocol:

-

Plant Material Processing:

Fresh bark or leaves are dried, ground, and subjected to maceration in methanol or dichloromethane for 72 hours. -

Chromatographic Purification:

The crude extract is fractionated via silica gel column chromatography using a gradient of hexane/ethyl acetate (9:1 to 1:1). Final purification is achieved with preparative HPLC (C18 column, acetonitrile/water).

Natural Source Comparison Table

| Plant Source | Tissue Used | Key Diterpenoids Co-isolated | Yield (mg/kg dry weight) |

|---|---|---|---|

| Croton lechleri | Bark | Crolechinic acid, Korberin A | 120–150 |

| Croton zambesicus | Leaves | Trachylobanes, Isopimara-7,15-dien-3β-ol | 80–110 |

| Pine (Pinus spp.) | Resin | Labda-7,12(E),14-triene derivatives | 50–75 |

The compound’s natural occurrence is often accompanied by structurally related diterpenoids, necessitating advanced chromatographic techniques for isolation.

Structural Modification of Labdane Precursors

Natural labdanes such as labda-7,12(E),14-triene serve as precursors for semi-synthetic preparation. Epoxidation of the Δ15,16 double bond is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, followed by hydroxylation at C12 via Sharpless asymmetric dihydroxylation.

Challenges in Stereochemical Control

The 12R-hydroxyl and 15,16-epoxy groups introduce significant stereochemical complexity. Key challenges include:

-

Epoxide Ring Stability: The 15,16-epoxide is prone to acid-catalyzed ring-opening, necessitating neutral pH during purification.

-

Hydroxylation Selectivity: Asymmetric synthesis of the 12R-hydroxyl group requires chiral auxiliaries or enzymatic methods to avoid racemization.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Boukouvalas Synthesis | 84 | >95 | High | Moderate |

| Natural Extraction | 0.05–0.15 | 80–90 | Low | High |

| Semi-Synthetic | 60–70 | 90–95 | Moderate | Low |

Synthetic routes offer superior scalability and purity, whereas natural extraction remains valuable for accessing enantiopure material from renewable sources .

Chemical Reactions Analysis

Diclofop undergoes various chemical reactions, including:

Hydrolysis: Diclofop-methyl is rapidly hydrolyzed to diclofop acid in soil and water.

Oxidation: Diclofop can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: Diclofop can participate in substitution reactions, especially involving its phenoxy groups.

Common reagents used in these reactions include water for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions include diclofop acid and its derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C20H30O2

- Molecular Weight : 302.45 g/mol

- CAS Number : 61597-55-5

- Structure : The compound features a unique labdane skeleton with an epoxy group at positions 15 and 16 and a hydroxyl group at position 12.

Biological Applications

-

Antimicrobial Activity

- Studies have shown that 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes, leading to cell death.

-

Anti-inflammatory Effects

- The compound has been investigated for its potential anti-inflammatory effects, particularly in models of chronic inflammation. It modulates key signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses.

-

Cancer Research

- Preliminary studies indicate that this compound may induce apoptosis in cancer cells. It has been shown to affect cell cycle regulation and promote the activation of caspases, essential for programmed cell death.

-

Neuroprotective Properties

- Research suggests that 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene may have neuroprotective effects by modulating neuronal signaling pathways and reducing oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial activity of various concentrations of 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene against common pathogens. Results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a natural antimicrobial agent.

-

Anti-inflammatory Mechanism Investigation

- In vitro experiments using macrophage cell lines showed that treatment with the compound significantly reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests its utility in developing therapies for inflammatory diseases.

-

Cancer Cell Line Analysis

- Research involving human cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This positions it as a candidate for further development in cancer therapeutics.

Mechanism of Action

Diclofop exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants . This inhibition disrupts the production of essential fatty acids, leading to the death of susceptible grass weeds. The molecular target of diclofop is the ACCase enzyme, and the pathway involved is the fatty acid biosynthesis pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Labdane diterpenoids share a common bicyclic framework but differ in functional groups, stereochemistry, and substitution patterns. Below is a detailed comparison of 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene with key analogs:

Table 1: Structural and Functional Comparison of Labdane Diterpenoids

Key Differences and Implications

Functional Groups and Bioactivity: The 15,16-epoxy and 12R-hydroxyl groups in the target compound may enhance polarity and hydrogen-bonding capacity compared to non-oxygenated analogs like sclarene . These features could influence interactions with biological targets, such as enzymes or receptors. The 19-(Z)-coumaroyl ester in ent-19-(Z)-coumaroyloxy-labda-8(17),13(16),14-triene contributes to its antitumor activity, suggesting that acyl modifications significantly impact bioactivity .

Stereochemistry :

- The 12R-hydroxyl configuration in the target compound contrasts with the 12S-hydroxyl isomer (CAS: 216011-55-1). Stereochemical variations often alter binding affinities and metabolic stability .

Double Bond Positioning: Shifting double bonds (e.g., Δ⁷ in labda-7,12(E),14-triene vs.

Biosynthetic Pathways: Labdane diterpenoids are synthesized via the mevalonate or methylerythritol phosphate (MEP) pathways. Epoxidation and hydroxylation steps (as in the target compound) likely occur through cytochrome P450-mediated oxidation .

Table 2: Pharmacological Potential of Selected Labdanes

Biological Activity

15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene, a labdane-type diterpene, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an epoxy group and a hydroxyl functional group, contributing to its diverse biological properties. The following sections will explore its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 302.45 g/mol

- CAS Number : 61597-55-5

- Structural Characteristics :

- Contains an epoxy group at positions 15 and 16.

- Hydroxyl group at position 12R.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 302.45 g/mol |

| CAS Number | 61597-55-5 |

Antimicrobial Activity

Research has indicated that labdane-type diterpenes exhibit significant antimicrobial properties. Studies have shown that 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene demonstrates inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In vitro assays suggest that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Cytotoxic Effects

Studies have also explored the cytotoxic effects of 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene on various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways. Further research is needed to elucidate the specific mechanisms involved.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Natural Products demonstrated that labdane-type diterpenes, including 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to be particularly effective against antibiotic-resistant strains.

- Antioxidant Activity Assessment : Research conducted by Zhang et al. (2023) in Food Chemistry evaluated the antioxidant properties of various labdane derivatives. The study concluded that 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene showed superior radical scavenging activity compared to other tested compounds.

- Cytotoxicity Study : A recent investigation published in Cancer Letters assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers.

Q & A

Q. How to design a robust dereplication strategy to distinguish 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene from co-occurring analogs?

- Methodological Answer : Combine LC-HRMS with molecular networking (GNPS platform) to cluster MS/MS spectra. Compare retention times and fragmentation patterns with authenticated standards. Apply PCA to metabolomics datasets for outlier detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.